N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Description
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-23(27(25,26)19-5-3-2-4-6-19)18-13-7-15(8-14-18)20(24)22-17-11-9-16(21)10-12-17/h2-14H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRUDTWNWBVHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, characterized by a fluorine atom and a sulfonamide functional group, makes it a subject of interest in medicinal chemistry, particularly in the development of anti-cancer agents.
Chemical Structure and Properties
- Chemical Formula : CHFNOS
- Molecular Weight : Approximately 308.33 g/mol
- IUPAC Name : this compound
The compound features a benzamide moiety linked to a sulfonamide group, which influences its biological activity and reactivity. The presence of the fluorine atom enhances electrophilicity, potentially facilitating interactions with biological targets.
This compound has been investigated for its potential role as an inhibitor of anti-apoptotic proteins, particularly B-cell lymphoma 2 (Bcl-2). Bcl-2 proteins are crucial in regulating apoptosis, and their inhibition can lead to increased cancer cell death.
Binding Affinity and Inhibition Studies
Preliminary studies suggest that this compound exhibits high binding affinity to Bcl-2 proteins. In vitro assays have indicated that it can effectively inhibit these proteins, thereby promoting apoptosis in cancer cells. Further research is required to elucidate the precise binding mechanisms and affinities involved.
Anticancer Activity
In various studies, compounds similar to this compound have shown promising results against solid tumors:
- IC50 Values : The compound has exhibited inhibitory concentrations (IC50) in the low micromolar range against several cancer cell lines.
- Apoptosis Induction : Studies indicate that treatment with this compound leads to significant apoptosis and cell cycle arrest in the G2/M phase.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound could inhibit tumor growth effectively, with IC50 values significantly lower than those of established chemotherapeutics like SAHA (suberoylanilide hydroxamic acid) .
- Apoptotic assays indicated that compounds similar to this compound could enhance the effects of other anticancer agents like taxol .
- In Vivo Studies :
Summary of Biological Activities
Scientific Research Applications
N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is a chemical compound classified as an N-benzylbenzamide. It features a benzamide linked to a benzyl group, with a fluorine atom and a sulfonamide functional group. The arrangement of functional groups, including a fluorophenyl and a sulfonamide moiety, makes it interesting in medicinal chemistry.
Scientific Research Applications
this compound is explored for potential therapeutic applications in oncology, particularly as an inhibitor of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2). Interaction studies suggest that this compound may exhibit high binding affinity to certain protein targets involved in apoptosis regulation and could effectively inhibit B-cell lymphoma 2 proteins, which are crucial in cancer cell survival.
Reactivity
The reactivity of this compound is influenced by its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the benzamide moiety can undergo acylation and amination reactions. The fluorine atom may enhance the compound's electrophilicity, potentially allowing for further derivatization under appropriate conditions.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs, highlighting variations in substituents and physicochemical properties:
Physicochemical and Spectral Comparisons
- Solubility : The parent compound exhibits moderate water solubility (8.1 µg/mL), whereas analogs with polar groups (e.g., ethoxy in ) show reduced solubility due to increased hydrophobicity.
- Spectral Data :
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer in triazole analogs .
- NMR : Methyl groups in the sulfonamide moiety resonate near δ 3.0–3.5 ppm, while aromatic protons display splitting patterns consistent with substituent positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
